molecular formula C8H8F2O2 B2846878 (3,4-Difluoro-5-methoxyphenyl)methanol CAS No. 887585-14-0

(3,4-Difluoro-5-methoxyphenyl)methanol

Cat. No.: B2846878
CAS No.: 887585-14-0
M. Wt: 174.147
InChI Key: JERMCFDXSJJJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluoro-5-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 3rd and 4th positions and a methoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of (3,4-Difluoro-5-methoxyphenyl)methanol typically begins with commercially available starting materials such as 3,4-difluoroanisole.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,4-Difluoro-5-methoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The methoxy group and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of (3,4-Difluoro-5-methoxyphenyl)aldehyde or (3,4-Difluoro-5-methoxybenzoic acid).

    Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3,4-Difluoro-5-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate the effects of fluorinated aromatic compounds on biological systems.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

  • (3-Fluoro-5-methoxyphenyl)methanol
  • (3,4-Difluoro-5-hydroxyphenyl)methanol
  • (3,4-Difluoro-5-ethoxyphenyl)methanol

Comparison:

  • Uniqueness: (3,4-Difluoro-5-methoxyphenyl)methanol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties.
  • Chemical Properties: The presence of two fluorine atoms increases the compound’s electronegativity and reactivity compared to its mono-fluorinated or non-fluorinated analogs.
  • Biological Activity: The specific arrangement of substituents can influence the compound’s interaction with biological targets, making it more or less effective in certain applications.

Properties

IUPAC Name

(3,4-difluoro-5-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMCFDXSJJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.